

# Application Notes & Protocols: Extraction of Tormentic Acid from Eriobotrya japonica

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction: **Tormentic acid** ( $2\alpha$ , $3\beta$ , $19\alpha$ -trihydroxyurs-12-en-28-oic acid) is a pentacyclic triterpenoid belonging to the ursane group.[1] It has garnered significant interest in the scientific community due to its wide spectrum of biological activities, including anti-inflammatory, antioxidant, hepatoprotective, and anticancer effects.[2][3] Eriobotrya japonica (Thunb.) Lindl., commonly known as the loquat tree, is a well-recognized and rich source of **tormentic acid**, particularly its leaves.[1][3] This document provides detailed protocols and comparative data for various methods aimed at the efficient extraction of **tormentic acid** from E. japonica.

## **Extraction Methodologies & Quantitative Data**

The selection of an extraction method is critical and depends on factors such as desired yield, purity, processing time, and environmental impact. Both conventional and modern assisted techniques have been employed for the extraction of triterpenoids from loquat leaves.

## **Conventional Extraction Methods**

Conventional methods, such as maceration and heat reflux extraction, are widely used due to their simplicity and scalability. These methods typically involve the use of organic solvents to solubilize the target compounds from the plant matrix. Ethanol is a commonly used and efficient solvent for **tormentic acid** extraction.[1] A study reported a yield of 5.8% from dried loquat leaf powder using 95% ethanol at an elevated temperature of 90°C.[1][4]



Table 1: Comparison of Conventional Extraction Parameters for Triterpenoids from Eriobotrya japonica

Parameter	Heat Reflux Extraction (Tormentic Acid)	Heat Reflux Extraction (Total Flavonoids)*
Plant Material	Dried Loquat Leaf Powder	Dried Loquat Leaf Powder
Solvent	95% Ethanol	70% Ethanol
Temperature	90°C	Reflux Temperature
Extraction Time	Not Specified	3 cycles, 2 hours each
Solvent-to-Solid Ratio	Not Specified	10:1 (v/w)
Reported Yield	5.8% (Tormentic Acid)[1][4]	37.12 mg/g (Total Flavonoids) [5]
Reference	Olech et al.[1][4]	Zhang et al.[5]

Note: Data for a related class of compounds is included for comparison of parameters.

### **Modern Assisted Extraction Methods**

To enhance extraction efficiency and reduce time and solvent consumption, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been developed. These methods utilize ultrasonic waves or microwave energy to disrupt plant cell walls, facilitating the release of bioactive compounds into the solvent.[6][7]

Table 2: Optimized Parameters for Modern Assisted Extraction of Triterpenoids from Eriobotrya japonica Leaves



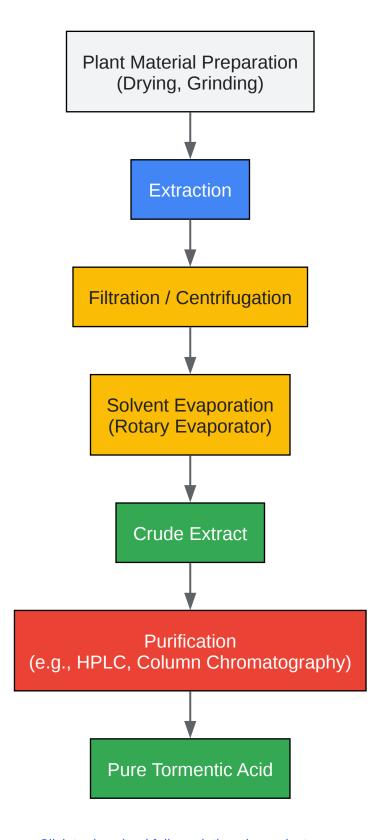
Parameter	Ultrasound-Assisted Extraction (UAE) for Ursolic Acid*	Microwave-Assisted Extraction (MAE) for Oleanolic Acid*
Plant Material	<b>Loquat Leaves</b>	Loquat Leaves
Solvent	82% Ethanol	95% Ethanol
Temperature	69°C	Not Specified (Power-controlled)
Extraction Time	35 min	70 seconds
Solvent-to-Solid Ratio	21:1 (mL/g)	20:1 (g/mL)
Ultrasonic/Microwave Power	Not Specified	630 W
Reported Yield	3.567 mg/g (Ursolic Acid)[6]	84.8% extraction rate (Oleanolic Acid)[6]
Reference	Ma Xiong et al.[6]	Fan Aiping et al.[6]

Note: **Tormentic acid** is an ursane-type triterpenoid structurally related to ursolic and oleanolic acids. These optimized conditions serve as an excellent starting point for **tormentic acid** extraction.

# **Experimental Workflow & Protocols**

A generalized workflow for the extraction and purification of tormentic acid is presented below.





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General workflow for tormentic acid extraction.



#### **Protocol 1: Heat Reflux Extraction**

This protocol is based on established methods for triterpenoid extraction from E. japonica.[1][4]

- Preparation: Weigh 50 g of dried, powdered E. japonica leaves and place them into a 1000 mL round-bottom flask.
- Solvent Addition: Add 500 mL of 95% ethanol to the flask (10:1 solvent-to-solid ratio).
- Extraction: Connect the flask to a reflux condenser and heat the mixture to 90°C using a heating mantle. Maintain a gentle reflux for 4 hours.
- Filtration: After cooling to room temperature, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
- Re-extraction (Optional but Recommended): Transfer the plant residue back to the flask and repeat steps 2-4 twice to maximize yield.
- Solvent Removal: Combine all filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 50°C until the ethanol is fully removed.
- Drying: Dry the resulting crude extract in a vacuum oven to obtain a solid residue.

# **Protocol 2: Ultrasound-Assisted Extraction (UAE)**

This protocol is adapted from optimized conditions for related triterpenoids from loquat leaves. [6]

- Preparation: Weigh 10 g of dried, powdered E. japonica leaves and place them into a 500 mL beaker or flask.
- Solvent Addition: Add 210 mL of 82% ethanol (21:1 solvent-to-solid ratio).
- Ultrasonication: Place the vessel in an ultrasonic bath. Set the temperature to 69°C and sonicate for 35 minutes. Ensure the vessel is adequately submerged.
- Filtration: Filter the mixture through Whatman No. 1 filter paper.



- Solvent Removal: Concentrate the filtrate using a rotary evaporator at 50°C.
- Drying: Dry the crude extract in a vacuum oven to yield the final product.

## **Protocol 3: Microwave-Assisted Extraction (MAE)**

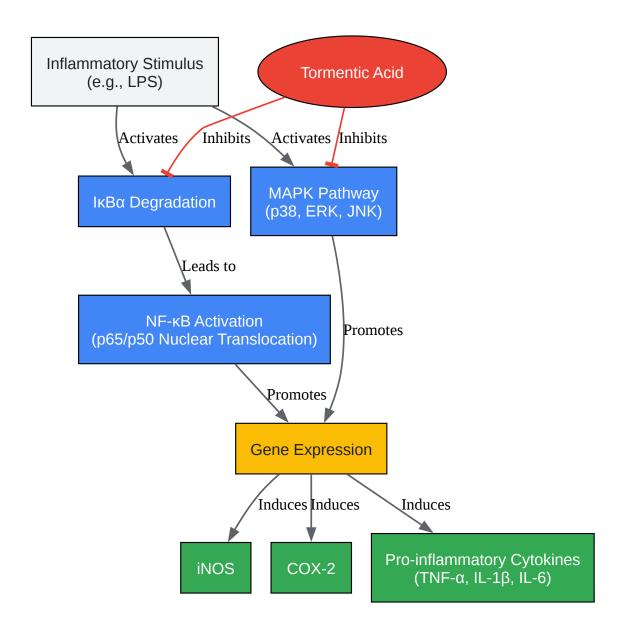
This protocol is adapted from optimized conditions for related triterpenoids from loquat leaves. [6]

- Preparation: Weigh 10 g of dried, powdered E. japonica leaves and place them into a suitable microwave extraction vessel.
- Solvent Addition: Add 200 mL of 95% ethanol (20:1 solvent-to-solid ratio). Allow the material to soak for 10 minutes.
- Extraction: Place the vessel in a microwave extractor. Set the power to 630 W and the extraction time to 70 seconds.
- Cooling & Filtration: After the extraction cycle, allow the vessel to cool to a safe temperature before opening. Filter the mixture through Whatman No. 1 filter paper.
- Solvent Removal: Concentrate the filtrate using a rotary evaporator at 50°C.
- Drying: Dry the crude extract in a vacuum oven.

# **Biological Activity and Signaling Pathway**

**Tormentic acid** exhibits potent anti-inflammatory properties. Its mechanism of action involves the suppression of key inflammatory mediators. Studies have shown that **tormentic acid** can inhibit the production of nitric oxide (NO), prostaglandin  $E_2$  (PGE<sub>2</sub>), and pro-inflammatory cytokines like TNF- $\alpha$ .[8] This is achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The underlying molecular mechanism involves the inactivation of the Nuclear Factor-kappa B (NF- $\kappa$ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical regulators of the inflammatory response. [2][8]





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Anti-inflammatory mechanism of **Tormentic Acid**.



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